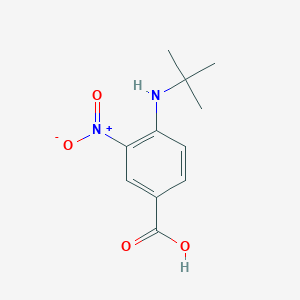

(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

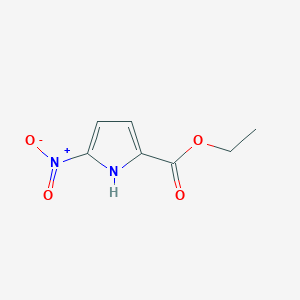

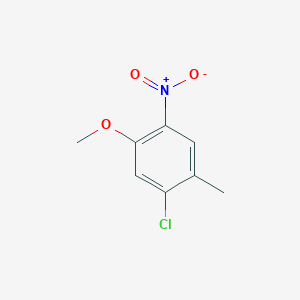

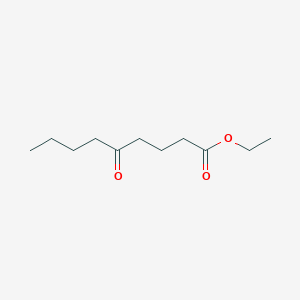

“®-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone” is a compound that contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The “R” in the name indicates the stereochemistry of the compound, meaning it has a specific three-dimensional arrangement of the atoms.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring, possibly through a Fischer indole synthesis or some other method. The bromine atom and the methylpyrrolidinyl group would then be added in subsequent steps.Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indole ring, a bromine atom at the 5-position of the ring, and a methylpyrrolidinyl group at the 3-position. The ethanone group is attached to the nitrogen of the indole ring.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the bromine atom, which is a good leaving group, and the indole ring, which is electron-rich and could be involved in electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the bromine atom would likely make the compound heavier and more polar than the corresponding compound without the bromine.科学的研究の応用

Synthesis and Characterization

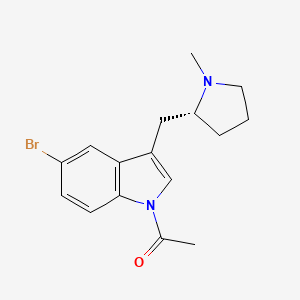

A study detailed the reaction of (Z)-5-bromo-3-(1-methylpyrrolidin-2-ylidene)-3H-indole with pentane-2,4-dione, yielding two compounds derived from initial protonation followed by nucleophilic addition. This research demonstrates the compound's role in facilitating complex organic reactions and synthesizing new indole derivatives with potential pharmaceutical applications (Aghazadeh et al., 2011).

Another study synthesized a series of novel (R)-2-{[5-bromo-1-(3-bromopropyl)-1H (substituted)-indol-3-yl]methyl}pyrrolidine-1-carboxylic acid derivates, showcasing the versatility of the compound in creating derivatives with varied functional groups, hinting at its utility in developing targeted therapeutic agents (Mogulaiah et al., 2018).

Biological Activities

Research into novel 1-bromo-2-(6-bromo-1,2,3,4-tetrahydro-9H-carbazol-1-yl) ethanone and similar compounds revealed pronounced antibacterial activity. These findings underscore the compound's potential as a backbone for developing new antimicrobial agents (Murugesan & Selvam, 2021).

An investigation into the bio-catalytic asymmetric synthesis of β-adrenergic receptor blocker precursors, including a related compound, (R)-2-bromo-1-(naphthalen-2-yl)ethanol, demonstrates the compound's application in producing enantiomerically pure substances. This process highlights the environmental and efficiency advantages of biocatalysis in pharmaceutical synthesis (Taşdemir et al., 2020).

Structural Investigations

- A study on the intermolecular interactions, Hirshfeld surface analysis, and thermal properties of a derivative compound, 5-((5-bromo-1H-indol-3-yl)methylene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione indole, revealed significant insights into the structural characteristics and stability of these compounds. This research contributes to the understanding of molecular interactions and the design of compounds with desired physical and chemical properties (Barakat et al., 2017).

Safety And Hazards

Again, without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.

将来の方向性

The study of indole-containing compounds is a rich field with many potential directions for future research. This could include the synthesis of new indole derivatives, the investigation of their biological activity, and their potential use in the development of new pharmaceuticals.

特性

IUPAC Name |

1-[5-bromo-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indol-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19BrN2O/c1-11(20)19-10-12(8-14-4-3-7-18(14)2)15-9-13(17)5-6-16(15)19/h5-6,9-10,14H,3-4,7-8H2,1-2H3/t14-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIIFSFIOOCHDIK-CQSZACIVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)CC3CCCN3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1C=C(C2=C1C=CC(=C2)Br)C[C@H]3CCCN3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50472293 |

Source

|

| Record name | 1-(5-Bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-1-(5-Bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indol-1-yl)ethanone | |

CAS RN |

205369-12-6 |

Source

|

| Record name | 1-(5-Bromo-3-{[(2R)-1-methylpyrrolidin-2-yl]methyl}-1H-indol-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50472293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazolo[1,5-b]pyridazine-3-carboxylic acid](/img/structure/B1314670.png)

![2,2,2-Trifluoro-N-(imidazo[1,2-a]pyridin-2-yl)acetamide](/img/structure/B1314693.png)